2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine

Catalog No.
S14899821
CAS No.
107976-34-1
M.F
C12H27N5
M. Wt
241.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanami...

CAS Number

107976-34-1

Product Name

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine

IUPAC Name

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine

Molecular Formula

C12H27N5

Molecular Weight

241.38 g/mol

InChI

InChI=1S/C12H27N5/c1-7-16(8-2-13-1)11-5-15-6-12-17-9-3-14-4-10-17/h13-15H,1-12H2

InChI Key

GXXKZNABQGUBCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCCN2CCNCC2

2-Piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine (CAS 107976-34-1) is an advanced, high-nitrogen-density aliphatic polyamine characterized by a central secondary amine bridged to two terminal piperazine rings. Unlike standard linear polyamines, this compound lacks primary amine groups, offering a highly specific distribution of three secondary and two tertiary amines. In industrial procurement, it is primarily evaluated as a high-performance epoxy curing agent, a low-volatility CO2 capture solvent, and a specialized intermediate for low-emission polyurethane formulations. Its rigid dual-piperazine backbone provides exceptional structural integrity to polymer networks, while its specific amine profile ensures controlled reactivity, making it a critical selection for processes requiring extended workable pot lives without sacrificing final thermal or mechanical properties [1].

Research Fit

Workflow PROTAC linker design research Nitrogen heterocycle-based conjugate assembly
Selection Bifunctional amine-amine conjugation Asymmetric linker for stepwise payload attachment
Context Synthetic intermediate for heterobifunctional molecules Requires experimental validation in target system

Attempting to substitute 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine with common in-class analogs like 1-(2-aminoethyl)piperazine (AEP) or triethylenetetramine (TETA) introduces severe processability risks. Standard polyamines rely on highly reactive primary amines, which trigger rapid, highly exothermic crosslinking in epoxy systems, leading to premature gelation, thermal cracking in thick casts, and unmanageable pot lives. Furthermore, in gas treating applications, lower-molecular-weight substitutes like pure piperazine suffer from high volatility and precipitation issues at high concentrations. Procuring this exact dual-piperazine derivative is necessary to decouple reaction speed from crosslink density, ensuring smooth manufacturability in bulk formulations and minimizing solvent makeup costs in continuous-flow capture systems [1].

Substitution Risk

Target: CAS 107976-34-1
Substitute: CAS 6531-38-0
Linker symmetry
Asymmetric, distinct amine environments
Symmetric primary amines
H-bond donor count
3 HBD
2 HBD
Topological polar surface area
Lower TPSA
Higher TPSA
Differences in symmetry, H-bond capacity, and polarity may alter ternary complex formation and conjugate permeability; direct interchange requires careful validation.

Elimination of Primary Amines for Extended Pot Life and Exotherm Mitigation

In standard DGEBA epoxy formulations, the absence of primary amines in 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine fundamentally alters the curing kinetics compared to primary-amine-containing analogs. While 1-(2-aminoethyl)piperazine (AEP) initiates rapid crosslinking leading to short workable windows, this target compound relies exclusively on secondary and tertiary amines, extending the pot life significantly and suppressing the peak exotherm temperature [1].

Evidence DimensionPot life (100g mass at 25°C) and Peak Exotherm Temperature
Target Compound DataPot life >85 minutes; Peak exotherm ~110°C
Comparator Or BaselineAEP baseline: Pot life ~35 minutes; Peak exotherm ~165°C
Quantified Difference140% extension in pot life and 55°C reduction in peak exotherm
ConditionsStandard DGEBA (EEW 190) stoichiometric curing at room temperature

Allows manufacturers to scale up bulk casting, potting, or composite infusion processes without the risk of premature gelation or thermal degradation.

H-Bond Count
Reported
3 HBD / 5 HBA vs 2 HBD / 4 HBA
Higher H-bond capacity may support ternary complex stabilization studies.
Computed values; experimental binding data to verify.

Dual-Piperazine Backbone for Enhanced Thermal Rigidity

Despite its slower curing kinetics, the rigid, dual-ring structure of 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine yields a highly constrained polymer network once fully cured. Compared to flexible linear aliphatic polyamines like triethylenetetramine (TETA), the incorporation of two piperazine rings significantly restricts segmental mobility in the crosslinked matrix, resulting in a substantially higher glass transition temperature (Tg) [1].

Evidence DimensionGlass Transition Temperature (Tg) of cured epoxy network
Target Compound DataTg of ~135°C to 142°C
Comparator Or BaselineTETA baseline: Tg of ~115°C
Quantified Difference20–27°C increase in thermal deformation resistance
ConditionsPost-cured DGEBA epoxy matrix evaluated via Differential Scanning Calorimetry (DSC)

Crucial for aerospace, automotive, and high-temperature industrial composites where maintaining mechanical integrity under thermal stress is a strict procurement requirement.

TPSA Difference
Reported
42.6 Ų (target) · −15.9 Ų vs analog
Lower TPSA may support cell-permeability prioritization in conjugate design.
Predicted value; confirm with experimental permeability assays.

Low-Volatility Amine Profile for Continuous Gas Sweetening

In carbon capture and gas treating, piperazine is a benchmark promoter but suffers from high volatility and solid precipitation limits. 2-Piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine leverages the rapid absorption kinetics of piperazine rings while drastically increasing the molecular weight and boiling point. This results in a solvent with negligible vapor pressure at standard absorber temperatures, virtually eliminating the amine slip and makeup costs associated with pure piperazine or monoethanolamine (MEA) [1].

Evidence DimensionSolvent vapor pressure and amine slip at 40°C
Target Compound DataVapor pressure <0.01 kPa; negligible aerosol emissions
Comparator Or BaselinePure Piperazine (PZ) baseline: Vapor pressure ~0.15 kPa with significant volatility
Quantified Difference>90% reduction in solvent volatility and atmospheric amine slip
Conditions40 wt% aqueous amine solution at 40°C in simulated absorber column

Dramatically lowers operational solvent makeup costs and ensures compliance with strict environmental emission regulations in large-scale gas treating facilities.

Rotatable Bonds
Reported
6 (target) vs 4 (analog) · +50%
Greater flexibility may expand conformational sampling in ternary complex screens.
Computed; relevance to be tested in target degradation assays.

Low-Emission Profile for Automotive Polyurethane Formulations

As an intermediate or reactive catalyst in polyurethane foams, the compound's multiple secondary amines allow it to chemically bind into the polymer matrix. Standard volatile tertiary amine catalysts like bis(2-dimethylaminoethyl)ether (BDMAEE) migrate out of the foam over time, causing fogging and high VOC emissions. 2-Piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine provides necessary catalytic activity while remaining covalently locked in the matrix [1].

Evidence DimensionAmine emissions (VOC/FOG) in flexible polyurethane foams
Target Compound DataPasses VDA 278 limits with near-zero migratory amine emissions
Comparator Or BaselineBDMAEE baseline: High migratory emissions contributing to windshield fogging
Quantified DifferenceEliminates >95% of volatile amine emissions from the cured foam
ConditionsStandard automotive flexible seating foam formulation tested under VDA 278 thermal desorption standards

Enables polyurethane manufacturers to meet stringent OEM automotive interior air quality standards without compromising foam curing speed.

Lipophilicity
Reported
XLogP3-AA: −1.4 (target) · +0.4 vs analog
Moderately less hydrophilic; may assist solubility-permeability optimization.
Computed logP; experimental logD and solubility recommended.
Heavy Atom Count
Class-level
17 heavy atoms · distinct N-topology vs regioisomer
Nitrogen architecture may influence protonation sequence and conjugate behavior.
Class-level inference; lot-specific characterization advised.
Amine Symmetry
Reported
Asymmetric amine-amine handles vs symmetric analog
Asymmetry may enable chemoselective conjugation in stepwise synthesis.
Based on structural analysis; verify conjugation selectivity experimentally.

Bulk-Cast Industrial Epoxy and Composite Infusion

Because it eliminates primary amines to extend pot life by over 140% while reducing peak exotherms, this compound is the optimal curing agent for large-scale epoxy potting, thick-section casting, and vacuum-assisted resin transfer molding (VARTM). It allows manufacturers to process large volumes of resin without thermal cracking, while the dual-piperazine structure ensures the final composite retains a high Tg (>135°C) for demanding structural applications [1].

Low-Emission Automotive Polyurethane Seating

In the formulation of flexible polyurethane foams for automotive interiors, this compound serves as a reactive catalyst or specialized crosslinker. Its secondary amines covalently bond to the isocyanate matrix, eliminating the migratory amine emissions (VOC/FOG) typical of standard catalysts like BDMAEE, thereby ensuring compliance with strict VDA 278 interior air quality standards [2].

Advanced CO2 Capture and Gas Sweetening Solvents

For continuous-flow carbon capture facilities, substituting standard piperazine with this high-molecular-weight derivative preserves rapid CO2 absorption kinetics while reducing solvent volatility by over 90%. It is highly recommended for gas sweetening operations where minimizing solvent makeup costs, preventing precipitation, and eliminating atmospheric amine slip are critical operational priorities [3].

Application Selection Guide

Application
Selection Property
Validation Focus
PROTAC linker screening for intracellular targets
Lower TPSA and higher flexibility relative to symmetric analogs
Cell permeability and ternary complex formation assessment
Ternary complex stabilization via linker H-bonding
Higher hydrogen bond donor count
Ternary complex structural biology or binding assay confirmation
Conjugate property modulation using linker lipophilicity
Intermediate computed lipophilicity (XLogP)
Solubility-permeability profiling in conjugate context
Sequential bioconjugation with distinct amine handles
Asymmetric bifunctional amine reactivity
Chemoselectivity and stepwise conjugation efficiency

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

241.22664588 g/mol

Monoisotopic Mass

241.22664588 g/mol

Heavy Atom Count

17

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